REACTION_CXSMILES
|
[C:1]([C:4]1[C:22]([O:23][CH3:24])=[CH:21][CH:20]=[CH:19][C:5]=1[CH:6]=[C:7]1[C:11](=[O:12])[O:10]C(C2C=CC=CC=2)=N1)([OH:3])=[O:2].O1C=CNC1=O.[OH-].[Na+].Cl>O>[CH3:24][O:23][C:22]1[C:4]2[C:1](=[O:3])[O:2][C:7]([C:11]([OH:10])=[O:12])=[CH:6][C:5]=2[CH:19]=[CH:20][CH:21]=1 |f:0.1,2.3|
|
Name
|
oxazolone
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=C(C=C2N=C(OC2=O)C2=CC=CC=C2)C=CC=C1OC.O1C(NC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is cooled
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to separate the precipitated solids
|
Type
|
CUSTOM
|
Details
|
The dried solid is triturated with 2 ml
|
Type
|
FILTRATION
|
Details
|
of cold methanol (to remove benzoic acid) and filtered
|
Type
|
CUSTOM
|
Details
|
to separate the product, m.p. 251°-253°
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 12 ml
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2C=C(OC(C21)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |